molecular formula C9H16O B6241133 rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 1932409-32-9

rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B6241133
CAS No.: 1932409-32-9
M. Wt: 140.2
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Description

rac-(1R,2R,4R)-5,5-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound It is characterized by its unique bicyclo[221]heptane structure, which includes two fused rings and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This reaction is often followed by reduction and functionalization steps to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific temperature and pressure conditions are carefully controlled to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-ol: Similar structure but without the dimethyl groups.

    Bicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a hydroxyl group.

    Bicyclo[2.2.1]heptane-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

rac-(1R,2R,4R)-5,5-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and physical properties. These groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

1932409-32-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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